molecular formula C24H14Br2N2O2 B15019836 2-(4-bromophenyl)-N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

2-(4-bromophenyl)-N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B15019836
M. Wt: 522.2 g/mol
InChI Key: RYKVTHCROSOMDX-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by the presence of bromophenyl, benzoxazole, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Bromination: Introduction of bromine atoms into the phenyl rings.

    Cyclization: Formation of the benzoxazole ring through cyclization reactions.

    Condensation: Condensation reactions to link the benzoxazole and furan groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group.

    4-Bromo-2-fluoro-1-nitrobenzene: Shares the bromophenyl group.

    Carbonyl Compounds: Contain the carbonyl functional group, undergoing similar reactions.

Uniqueness

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE is unique due to its specific combination of bromophenyl, benzoxazole, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H14Br2N2O2

Molecular Weight

522.2 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-[5-(4-bromophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C24H14Br2N2O2/c25-17-5-1-15(2-6-17)22-12-10-20(29-22)14-27-19-9-11-23-21(13-19)28-24(30-23)16-3-7-18(26)8-4-16/h1-14H

InChI Key

RYKVTHCROSOMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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